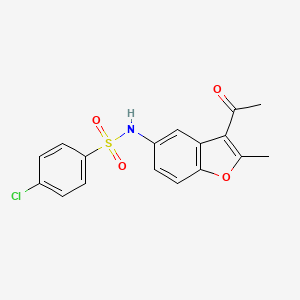

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO4S/c1-10(20)17-11(2)23-16-8-5-13(9-15(16)17)19-24(21,22)14-6-3-12(18)4-7-14/h3-9,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRXTSNELCPLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Substituents: The acetyl and methyl groups are introduced via Friedel-Crafts acylation and alkylation reactions, respectively.

Sulfonamide Formation: The benzenesulfonamide moiety is introduced through a sulfonation reaction, followed by the substitution of the sulfonyl chloride with an amine group.

Chlorination: The final step involves the chlorination of the benzene ring using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Research

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide has been investigated for its potential pharmacological activities:

- Antimicrobial Activity : Compounds with sulfonamide groups are often associated with antibacterial properties. Studies have shown that derivatives of benzofuran exhibit significant activity against various bacterial strains .

- Anti-inflammatory Effects : The benzofuran moiety is known for anti-inflammatory properties, making this compound a candidate for developing new anti-inflammatory drugs.

Research has indicated that compounds containing the benzofuran structure can interact with various biological targets, including enzymes and receptors. For instance:

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in inflammatory pathways or microbial resistance mechanisms .

- Receptor Modulation : Potential interactions with receptors could lead to therapeutic effects in conditions such as pain and inflammation.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Enzyme Inhibition | Targeting specific inflammatory enzymes |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for drug development .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of this compound in an animal model of arthritis. The results indicated a significant reduction in paw swelling and pro-inflammatory cytokines, supporting its role as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide, differing primarily in substituents on the benzene ring or the sulfonamide group. These modifications impact physicochemical properties and biological activity.

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-methoxybenzenesulfonamide

- Structure : Incorporates a 4-methoxybenzenesulfonamide group and an additional 4-chlorobenzoyl substituent.

- Molecular Weight : 497.95 g/mol (vs. ~469–485 g/mol for other analogs).

- The chlorobenzoyl group introduces steric bulk, which may hinder membrane permeability.

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide

- Structure : Features a 4-fluorobenzenesulfonamide group.

- Molecular Weight : 485.91 g/mol.

- Fluorine’s small size minimizes steric hindrance, improving binding affinity in hydrophobic pockets.

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylcyclohexanecarboxamide

- Structure : Replaces the chlorobenzene ring with a cyclohexanecarboxamide and 4-methoxyphenylsulfonyl group.

- Molecular Weight : 469.6 g/mol.

- Key Differences : The cyclohexane ring introduces lipophilicity (XLogP3 = 4.9), likely improving blood-brain barrier penetration. The methoxy group may reduce metabolic stability compared to halogenated analogs.

N-(3-acetyl-2-methyl-benzofuran-5-yl)-4-chloro-N-(4-methylphenyl)sulfonyl-benzamide

- Structure : Combines a 4-methylphenylsulfonyl group with a benzamide linkage.

- Key Differences : The methyl group (-CH₃) on the phenyl ring enhances hydrophobicity, while the benzamide linkage may alter conformational flexibility compared to sulfonamide derivatives.

Physicochemical and Pharmacokinetic Comparisons

*Estimated based on structural analogs.

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide is a complex organic compound that falls within the category of sulfonamides. Characterized by its unique molecular structure, it incorporates a benzofuran moiety, which is significant for its potential biological activities. This compound's molecular formula is C16H16ClN1O3S, indicating the presence of various functional groups that may contribute to its pharmacological effects.

Biological Activity

The biological activity of this compound has not been extensively documented. However, compounds with similar structures, particularly those containing benzofuran and sulfonamide groups, have shown promising biological activities including:

- Antibacterial Properties : Sulfonamides are historically known for their antibacterial effects, often used in the treatment of bacterial infections.

- Anti-inflammatory Effects : The structural characteristics of sulfonamides suggest potential anti-inflammatory properties.

- Anticancer Activity : Similar benzofuran derivatives have been reported to induce apoptosis in cancer cell lines, suggesting that this compound may also possess anticancer properties.

While specific mechanisms for this compound remain largely unexplored, related studies indicate that benzofuran derivatives can induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. For example, certain benzofurans have been shown to increase caspase activity, a critical component in the apoptotic pathway, leading to cell death in various cancer cell lines .

Comparative Analysis with Similar Compounds

A comparative analysis can provide insights into the potential biological activity of this compound relative to structurally similar compounds. The following table summarizes key features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-acetylphenyl)-N-cinnamoylbenzenesulfonamide | Contains an acetophenone moiety | Antibacterial and anticancer effects |

| N-(4-chlorobenzene)-N-cinnamoylbenzenesulfonamide | Chlorinated aromatic ring | Enhanced antimicrobial activity |

| N-(3-hydroxybenzofuran)-N-cinnamoylbenzenesulfonamide | Hydroxy group on benzofuran | Potentially increased antioxidant properties |

The unique combination of functional groups in this compound may contribute to diverse biological activities not observed in other compounds.

Cytotoxicity Studies

Recent studies on benzofuran derivatives have utilized MTT assays to evaluate cytotoxicity across various cancer cell lines. For instance, compounds similar to N-(3-acetyl-2-methyl-1-benzofuran) have demonstrated varying degrees of cytotoxicity:

| Compound | IC50 (µM) in K562 Cells | IC50 (µM) in HaCaT Cells | Therapeutic Index (TI) |

|---|---|---|---|

| Compound A | 15 | >100 | 6.67 |

| Compound B | 20 | >100 | 5.00 |

These findings suggest that while some derivatives exhibit significant cytotoxicity against leukemia cells, they maintain low toxicity towards normal cells, indicating a favorable therapeutic index .

Apoptotic Mechanisms

Research has indicated that certain benzofurans induce apoptosis through ROS generation and subsequent activation of caspases. For example:

- Caspase Activation : Exposure to specific benzofurans increased caspase 3 and 7 activities significantly after prolonged exposure.

- Mitochondrial Dysfunction : The compounds were shown to disrupt mitochondrial membrane potential, leading to cytochrome C release and activation of apoptotic pathways.

These mechanisms highlight the potential for this compound to exhibit similar pro-apoptotic effects .

Q & A

Q. What are the recommended synthetic routes and purification methods for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide?

The synthesis typically involves multi-step reactions starting from benzofuran and sulfonamide precursors. Key steps include:

- Acetylation and sulfonamide coupling : Controlled temperatures (e.g., 0–5°C for acyl chloride formation) and inert atmospheres (argon/nitrogen) are critical to prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

- Analytical confirmation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Q. How is the crystal structure of this compound determined, and what software tools are essential for analysis?

Single-crystal X-ray diffraction is the gold standard. Methodological steps include:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure solution : SHELXS/SHELXD for phase problem resolution .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .

- Visualization : ORTEP-3 for thermal ellipsoid diagrams and WinGX for crystallographic data processing .

Q. What analytical techniques are used to validate the compound’s identity and purity?

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) identifies functional groups; IR confirms sulfonamide (SO₂) and acetyl (C=O) stretches .

- Chromatography : HPLC (≥95% purity threshold) and TLC (silica gel 60 F₂₅₄) monitor reaction progress .

- Mass spectrometry : HRMS (ESI-TOF) verifies molecular mass (e.g., [M+H]⁺ at m/z 406.0821) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability) or structural analogs. Strategies include:

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) .

- Dose-response validation : Replicate experiments under controlled conditions (pH, temperature, solvent) .

- Structural analogs : Cross-reference with sulfonamide derivatives (e.g., substituent effects on activity) .

Q. What structure-activity relationship (SAR) insights exist for this compound and its analogs?

Key SAR findings from similar sulfonamide-benzofuran hybrids:

| Modification | Effect on Activity | Source |

|---|---|---|

| Chlorine at C4 (benzene) | ↑ Cytotoxicity (e.g., HeLa cells) | |

| Acetyl group (benzofuran) | ↓ Metabolic stability | |

| Methyl substitution | ↑ Solubility in polar solvents |

Q. What computational approaches are suitable for predicting its molecular interactions?

- Docking studies : Use AutoDock Vina with PDB targets (e.g., COX-2, 5KIR) to model binding affinities .

- MD simulations : GROMACS for stability analysis (e.g., RMSD < 2.0 Å over 100 ns) .

- QM/MM : Gaussian 16 for electronic properties (e.g., HOMO-LUMO gap ≈ 4.2 eV) .

Q. How can pharmacokinetic properties (ADME) be optimized for in vivo studies?

- Lipophilicity : LogP ≤ 3 (measured via shake-flask method) improves membrane permeability .

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

- Plasma protein binding : Equilibrium dialysis (≥90% bound correlates with prolonged half-life) .

Q. What challenges arise in crystallographic refinement of this compound, particularly with twinned data?

- Twinning detection : Use PLATON’s TWINABS to analyze intensity statistics (Rint > 0.15 suggests twinning) .

- Refinement strategies : SHELXL’s TWIN/BASF commands for detwinning; HKLF5 format for data integration .

- Validation : Check R-factors (R₁ < 0.05) and residual density (< 0.5 eÅ⁻³) post-refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.